Lipophilicity Modulation: N-Methylation Consistently Increases logD₇.₄ Relative to Non-Methylated Sulfonamide
In a matched molecular pair analysis of over 500 compound pairs, sulfonamide N-methylation was shown to invariably increase chromatographically measured lipophilicity (Chrom logD₇.₄) and reduce aqueous solubility (CLND solubility) compared to the corresponding unmethylated sulfonamide [1]. The 4-amino-N-methylbutane-1-sulfonamide scaffold, bearing an N-methyl group on the sulfonamide nitrogen, is therefore predicted to exhibit higher lipophilicity than its non-methylated counterpart, 4-aminobutane-1-sulfonamide. This physicochemical shift directly impacts membrane permeability, protein binding, and chromatographic retention—parameters critical in drug design and chemical probe development.
| Evidence Dimension | Lipophilicity (Chrom logD₇.₄) |
|---|---|
| Target Compound Data | Predicted increase in logD₇.₄ relative to non-methylated analog (magnitude depends on specific scaffold, but direction is universally positive for sulfonamides). |
| Comparator Or Baseline | 4-Aminobutane-1-sulfonamide (non-methylated sulfonamide NH₂); N-methylation always increases lipophilicity across all sulfonamide pairs studied. |
| Quantified Difference | Directional: N-methylated sulfonamide > non-methylated in logD₇.₄. Exact magnitude scaffold-dependent; Ritchie et al. (2015) report median ΔlogD₇.₄ of approximately +0.5 to +1.0 log units for sulfonamide N-methylation. |
| Conditions | Matched molecular pair analysis using Chrom logD₇.₄ (chromatographic hydrophobicity index) and CLND aqueous solubility; dataset of sulfonamide pairs from GSK compound collection [1]. |
Why This Matters
Higher lipophilicity enables improved membrane permeation in cell-based assays, making the N-methylated scaffold superior for intracellular target engagement studies compared to the more polar non-methylated analog.
- [1] Ritchie, T. J.; Macdonald, S. J. F.; Pickett, S. D. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Med. Chem. Commun. 2015, 6, 1787–1797. View Source
